

In-Depth Toxicological Profile of Thiencarbazone-methyl on Non-Target Organisms

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Compound of Interest

Compound Name: *Thiencarbazone-methyl*

Cat. No.: *B109839*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class. It is utilized for the pre- and post-emergent control of a broad spectrum of grass and broadleaf weeds in various crops, including corn and wheat, as well as in turf and ornamentals.^{[1][2]} Its mode of action in target plants is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of essential amino acids, ultimately leading to plant death.^{[3][4]} While effective in its agricultural applications, a thorough understanding of its toxicological profile in non-target organisms is paramount for a comprehensive environmental risk assessment and for informing regulatory decisions. This technical guide provides an in-depth overview of the ecotoxicology of **thiencarbazone-methyl**, focusing on its effects on a range of non-target terrestrial and aquatic organisms.

Mammalian Toxicology

Thiencarbazone-methyl generally exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.^{[3][5]} However, subchronic and chronic exposure has been shown to primarily affect the urothelial system, including the kidneys, bladder, and urinary tract.^{[3][6][7]}

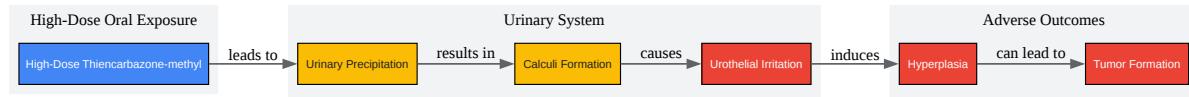
Key Toxicological Endpoints for Mammals

Species	Test Duration	Endpoint	Value (mg/kg bw/day)	Observed Effects
Rat	90-day	NOAEL	123 (male), 154 (female)	Urothelial effects at higher doses
Rat	90-day	LOAEL	439 (male), 543 (female)	Urothelial effects
Rat	2-year	NOAEL	117	-
Mouse	78-week	NOAEL	147 (male), 185 (female)	Bladder stones, transitional cell hyperplasia in the urinary bladder
Mouse	78-week	LOAEL	599 (male), 758 (female)	Bladder stones, transitional cell hyperplasia in the urinary bladder
Dog	1-year	NOAEL	117	-
Dog	1-year	LOAEL	179	Urothelial effects

Mechanism of Urothelial Toxicity

The primary mechanism of urothelial toxicity is attributed to the formation of urinary calculi (stones).^{[6][8]} **Thiencarbazone-methyl**, being a sulfonamide, can precipitate in the urinary tract, especially under conditions of high dose and/or altered urinary pH.^{[6][8][9]} This precipitation leads to the formation of crystals and calculi, which cause physical irritation and injury to the urothelial lining.^[6] Chronic irritation is a known risk factor for hyperplasia and the development of tumors.^[6] Studies in mice have shown that at high doses, the formation of calculi was associated with the occurrence of transitional cell papillomas and carcinomas in the

urinary bladder.[6] However, a genotoxic mechanism is considered unlikely to be involved in this tumor induction.[6]



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Caption: Proposed mechanism of **thiencarbazone-methyl**-induced urothelial toxicity in mammals.

Avian Toxicology

Thiencarbazone-methyl is classified as practically non-toxic to birds on an acute oral and dietary basis.[10]

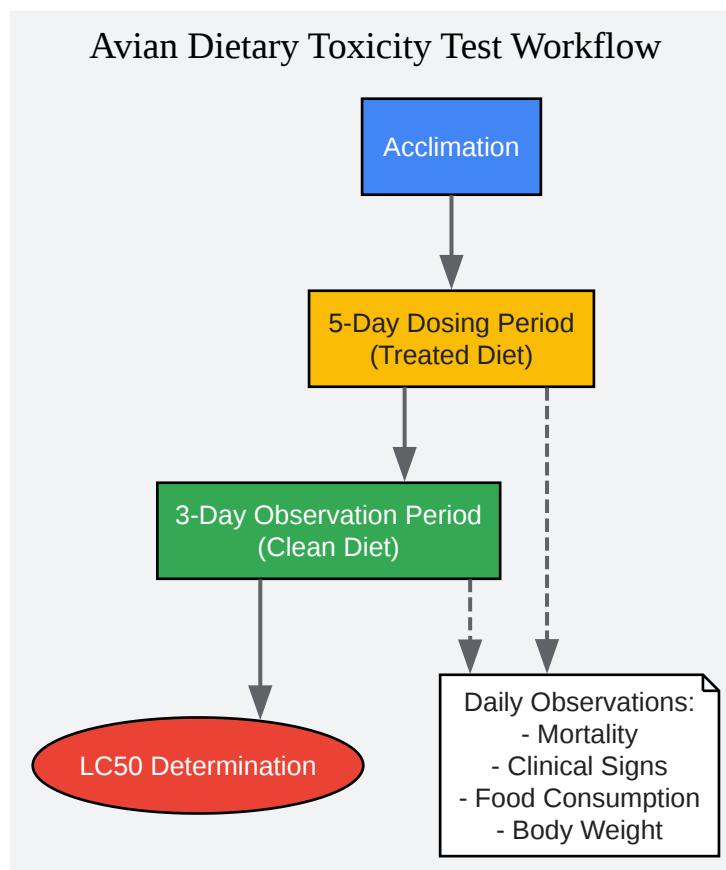
Key Toxicological Endpoints for Birds

Species	Test Type	Endpoint	Value
Bobwhite Quail (<i>Colinus virginianus</i>)	Acute Oral	LD50	>2000 mg/kg bw
Mallard Duck (<i>Anas platyrhynchos</i>)	Acute Oral	LD50	>2000 mg/kg bw
Bobwhite Quail (<i>Colinus virginianus</i>)	Sub-acute Dietary	LC50	>5000 mg/kg diet
Mallard Duck (<i>Anas platyrhynchos</i>)	Sub-acute Dietary	LC50	>5000 mg/kg diet
Mallard Duck (<i>Anas platyrhynchos</i>)	Reproduction	NOAEC	204 mg a.i./kg-feed/day
Bobwhite Quail (<i>Colinus virginianus</i>)	Reproduction	LOAEC	>633 mg a.i./kg-feed/day

Experimental Protocols for Avian Toxicity Studies

Avian toxicity studies for **thiencarbazone-methyl** have generally followed standardized protocols such as those from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).

- Avian Acute Oral Toxicity Test (e.g., OPPTS 850.2100): This test involves a single oral dose of the test substance administered to birds (e.g., Bobwhite quail or Mallard duck), which are then observed for at least 14 days for mortality and signs of toxicity.[10][11]
- Avian Dietary Toxicity Test (e.g., OECD TG 205, OPPTS 850.2200): In this test, birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a clean diet.[12][13][14][15] Endpoints include mortality, food consumption, and body weight changes. The test typically uses young birds, such as 10-14 day old Bobwhite quail or 5-10 day old Mallard ducks.[12]



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Caption: Generalized workflow for an avian dietary toxicity test.

Aquatic Ecotoxicology

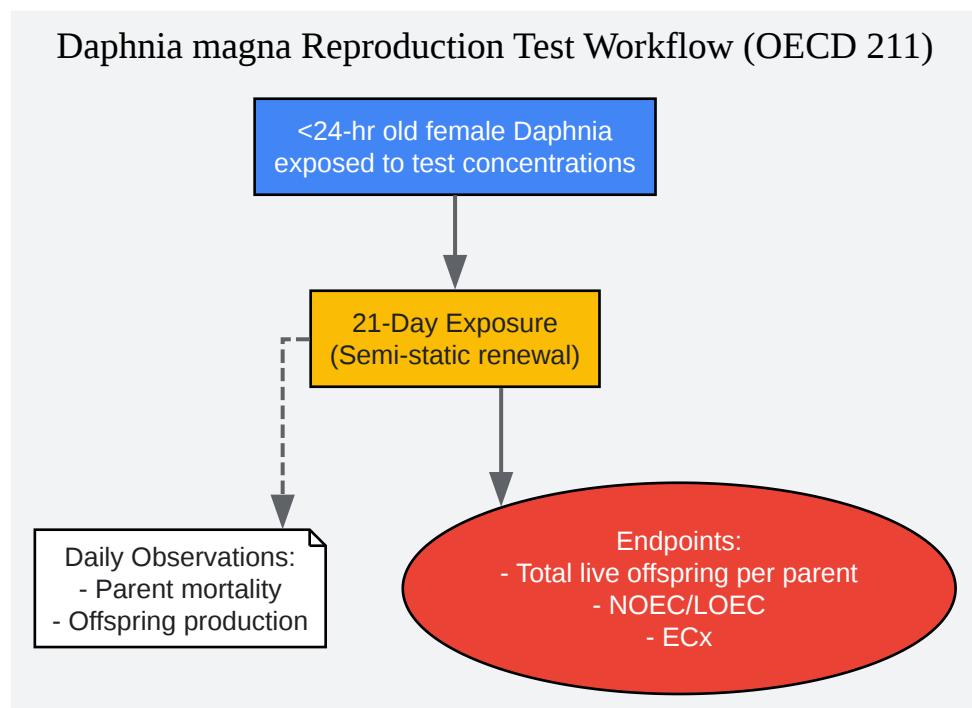
The toxicity of **thiencarbazone-methyl** to aquatic organisms varies depending on the species. It is generally of low toxicity to fish and aquatic invertebrates on an acute basis.^{[3][10]} However, it can be toxic to some aquatic plants.^[3]

Key Toxicological Endpoints for Aquatic Organisms

Species	Test Type	Endpoint	Value (mg/L)
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	Acute	LC50 (96-hr)	>104
Fathead Minnow (<i>Pimephales promelas</i>)	Early Life-Stage	NOAEC (35-day)	4.8
Daphnia magna	Acute	EC50 (48-hr)	>98.6
Daphnia magna	Chronic	NOEC (21-day)	10
Eastern Oyster (<i>Crassostrea virginica</i>)	Shell Deposition	EC50 (96-hr)	12.3
Algae (<i>Raphidocelis subcapitata</i>)	Growth Inhibition	ErC50 (96-hr)	1.02
Duckweed (<i>Lemna gibba</i>)	Growth Inhibition	EC50 (7-day)	0.00099

Experimental Protocols for Aquatic Toxicity Studies

- Daphnia magna Reproduction Test (OECD TG 211): This chronic test assesses the effect of a chemical on the reproductive output of Daphnia magna.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) Young female daphnids are exposed to a range of concentrations of the test substance for 21 days. The total number of living offspring produced per surviving parent is the primary endpoint.[\[17\]](#) The test is typically conducted under semi-static conditions with renewal of the test solutions.[\[16\]](#)[\[18\]](#)



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Caption: Workflow for the Daphnia magna reproduction test (OECD 211).

Terrestrial Invertebrate Toxicology

Thiencarbazone-methyl is considered to have low toxicity to terrestrial invertebrates such as earthworms and honeybees on an acute basis.[10]

Key Toxicological Endpoints for Terrestrial Invertebrates

Species	Test Type	Endpoint	Value
Earthworm (<i>Eisenia fetida</i>)	Acute	LC50 (14-day)	>1000 mg/kg soil
Honeybee (<i>Apis mellifera</i>)	Acute Contact	LD50 (48-hr)	>200 µg/bee
Honeybee (<i>Apis mellifera</i>)	Acute Oral	LD50 (48-hr)	>199.6 µg/bee

Experimental Protocols for Terrestrial Invertebrate Toxicity Studies

- Earthworm Acute Toxicity Test (e.g., OECD TG 207): This test evaluates the acute toxicity of a substance to earthworms in an artificial soil substrate. Adult earthworms are exposed to different concentrations of the test substance mixed into the soil for 14 days, with mortality being the primary endpoint.
- Honeybee Acute Contact and Oral Toxicity Tests (e.g., OECD TG 214 & 213): These laboratory tests are designed to assess the acute toxicity of a chemical to adult worker honeybees.^{[2][8][20][21][22]} In the contact toxicity test, the substance is applied directly to the thorax of the bees.^{[2][21]} In the oral toxicity test, the substance is mixed with a sucrose solution and fed to the bees.^[22] Mortality is observed over a period of 48 to 96 hours.^[8]

Toxicity of Metabolites

Several metabolites of **thiencarbazone-methyl** have been identified in environmental and biological systems. In general, these metabolites have been found to be less toxic than the parent compound to a range of non-target organisms.^[3]

Key Metabolites and Their Toxicity

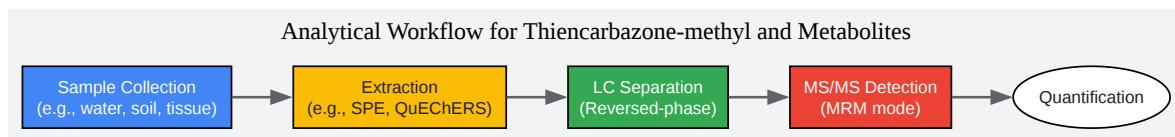
- BYH 18636-carboxylic acid: Less toxic than the parent compound to earthworms and aquatic plants.^[3]
- BYH 18636-sulfonamide: Less toxic than the parent compound to earthworms and aquatic plants.^[3]
- BYH 18636-sulfonamide-carboxylic acid: Less toxic than the parent compound to earthworms and aquatic plants.^[3]
- BYH 18636-MMT: Less toxic than the parent compound to earthworms and aquatic plants.^[3]

Analytical Methods

The determination of **thiencarbazone-methyl** and its metabolites in various environmental and biological matrices is typically performed using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).[\[23\]](#)[\[24\]](#) This technique offers high sensitivity and selectivity for the detection and quantification of these compounds at low concentrations.

General Analytical Workflow



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Caption: A generalized workflow for the analysis of **thiencarbazone-methyl** and its metabolites.

Conclusion

Thiencarbazone-methyl demonstrates a varied toxicological profile across different non-target organisms. While it exhibits low acute toxicity to mammals, birds, and key terrestrial invertebrates, its potential for urothelial effects in mammals upon chronic exposure warrants careful consideration. In the aquatic environment, while fish and invertebrates appear to be at low risk from acute exposures, certain aquatic plants are sensitive to **thiencarbazone-methyl**. The major metabolites of **thiencarbazone-methyl** are generally less toxic than the parent compound. This in-depth technical guide, with its compiled data, experimental protocol summaries, and mechanistic diagrams, serves as a valuable resource for researchers, scientists, and drug development professionals in understanding the potential non-target effects of **thiencarbazone-methyl**.

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